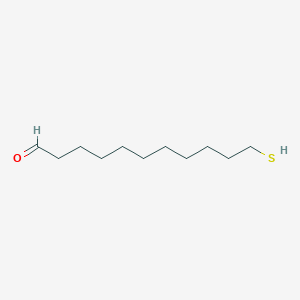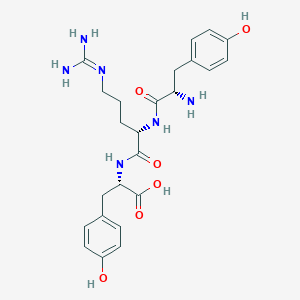![molecular formula C15H15NO B12560513 Propanamide, N-[1,1'-biphenyl]-4-yl- CAS No. 148204-65-3](/img/structure/B12560513.png)
Propanamide, N-[1,1'-biphenyl]-4-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, N-[1,1’-biphenyl]-4-yl-: is an organic compound belonging to the class of amides It is characterized by the presence of a biphenyl group attached to the nitrogen atom of the propanamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Condensation Reaction: Propanamide, N-[1,1’-biphenyl]-4-yl- can be synthesized through the condensation reaction between urea and propanoic acid. This method involves heating the reactants under controlled conditions to facilitate the formation of the amide bond.
Dehydration of Ammonium Propionate: Another method involves the dehydration of ammonium propionate. This process requires the removal of water molecules to form the desired amide compound.
Industrial Production Methods: Industrial production of Propanamide, N-[1,1’-biphenyl]-4-yl- typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Propanamide, N-[1,1’-biphenyl]-4-yl- can undergo oxidation reactions, where it reacts with oxidizing agents to form corresponding oxidized products.
Reduction: This compound can also participate in reduction reactions, where it is reduced to form amines or other reduced derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another. For example, halogenation can occur where a hydrogen atom is replaced by a halogen.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogens such as chlorine (Cl₂) and bromine (Br₂) are used in substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Products: Amines or other reduced forms of the compound.
Substitution Products: Halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Propanamide, N-[1,1’-biphenyl]-4-yl- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Propanamide, N-[1,1’-biphenyl]-4-yl- has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and potential therapeutic uses.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of Propanamide, N-[1,1’-biphenyl]-4-yl- involves its interaction with specific molecular targets. The biphenyl group enhances its ability to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Propanamide: The parent compound, which lacks the biphenyl group.
Benzamide: An amide with a benzene ring instead of a biphenyl group.
Acetamide: A simpler amide with an acetyl group.
Uniqueness: Propanamide, N-[1,1’-biphenyl]-4-yl- is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its stability, hydrophobicity, and potential for specific interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
148204-65-3 |
|---|---|
Molekularformel |
C15H15NO |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
N-(4-phenylphenyl)propanamide |
InChI |
InChI=1S/C15H15NO/c1-2-15(17)16-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,16,17) |
InChI-Schlüssel |
YUPPBXCDOVHDTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride](/img/structure/B12560433.png)
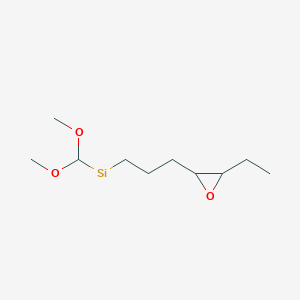
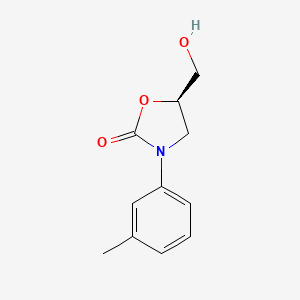
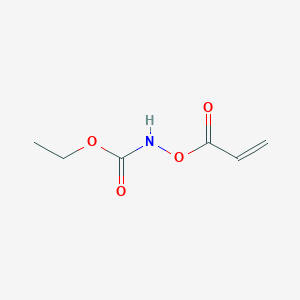
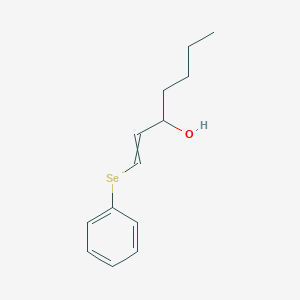
![[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate](/img/structure/B12560464.png)
![4-Methoxy-2-[(E)-phenyldiazenyl]pyridine](/img/structure/B12560466.png)
![2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B12560470.png)

![tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane](/img/structure/B12560476.png)
